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Compound of Interest

Compound Name: 1-butyl-1H-tetrazole

Cat. No.: B8722079

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-butyl-1H-tetrazol-5-amine, a
heterocyclic compound of interest in medicinal chemistry and drug discovery. This document
outlines its chemical identity, physicochemical properties, synthesis protocols, and its role as a
bioisosteric analogue in the development of novel therapeutics.

Chemical Identity and Nomenclature

The compound of focus is 1-butyl-1H-tetrazol-5-amine. It is crucial to distinguish it from the
structurally related but less characterized 1-butyl-1H-tetrazole. The latter lacks an amine
group at the 5-position and does not have a registered CAS number, indicating it is not a
readily available commercial compound. For clarity and practical application in research and
development, this guide will focus on the 5-amino derivative.

Table 1: Chemical Identifiers for 1-butyl-1H-tetrazol-5-amine
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Identifier Value

IUPAC Name 1-butyltetrazol-5-amine[1]

CAS Number 6280-31-5[2][3]

Molecular Formula CsH11N5[3]

Synonyms 1-Butyl-1H-tetrazol-5-ylamine, NSC-11111[1][4]
InChl Key DAFSTKDZKAGKGV-UHFFFAOYSA-N[1][3]
SMILES CCCCN1C(=NN=N1)N[1]

Physicochemical and Safety Data

Understanding the physicochemical properties of 1-butyl-1H-tetrazol-5-amine is essential for its
application in experimental settings. The following table summarizes key quantitative data.

Table 2: Physicochemical Properties of 1-butyl-1H-tetrazol-5-amine

Property Value

Molecular Weight 141.17 g/mol [3]

Physical Form Solid[3]

Melting Point 149-149.5 °C[4]

Boiling Point (Predicted) 293.1 °C at 760 mmHgJ[4]
Density (Predicted) 1.34 g/cm3[4]

Flash Point (Predicted) 131 °C[4]

XLogP3 0.63660[4]

Polar Surface Area (PSA) 69.6 A[1][4]

Safety Information: 1-butyl-1H-tetrazol-5-amine is classified as harmful if swallowed (Acute
Toxicity 4, Oral)[1][3]. Appropriate personal protective equipment should be used when
handling this compound.
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Role in Medicinal Chemistry: The Tetrazole
Bioisostere

A primary reason for the significant interest in tetrazole derivatives in drug discovery is the
ability of the 1H-tetrazole ring to act as a bioisostere for the carboxylic acid group.[5]
Bioisosteres are functional groups that possess similar physicochemical properties and can
elicit similar biological responses.

The tetrazole group has a pKa (around 4.5-4.9) comparable to that of a carboxylic acid (pKa
~4.2-4.5), allowing it to exist in an ionized state at physiological pH.[6] This substitution can
lead to improved metabolic stability and enhanced pharmacokinetic profiles in drug candidates.
[6] A prominent example of this application is in the development of angiotensin Il receptor
antagonists like losartan, where a tetrazole ring replaced a carboxylic acid group, leading to
improved potency.[6]
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Caption: Logical workflow of tetrazole as a carboxylic acid bioisostere.
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Synthesis of 1-Substituted-5-Aminotetrazoles

Several synthetic routes are available for the preparation of 1-substituted-5-aminotetrazoles. A
common and effective method involves the alkylation of 5-aminotetrazole. The following is a
representative experimental protocol adapted from the synthesis of a similar compound, 1-
benzyl-5-amino-1H-tetrazole.[7]

A Sodium Hydride (NaH)
G Ammotetrazole) ( in DME )

Deprotonation

Anionic Intermediate LEEme Bz 2
(Butyl Halide)

1-butyl-1H-tetrazol-5-amine

Purification

Final Product
(Purified)

Click to download full resolution via product page
Caption: General synthetic workflow for 1-butyl-1H-tetrazol-5-amine.
Experimental Protocol: Synthesis of 1-butyl-1H-tetrazol-5-amine
This protocol is based on the alkylation of 5-aminotetrazole.
Materials:

e 5-aminotetrazole
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e Sodium hydride (NaH), 60% dispersion in mineral olil
e N,N-Dimethylformamide (DMF), anhydrous

e 1-bromobutane (or 1-iodobutane)

e Chloroform

e Methanol

Procedure:

o A mixture of dried 5-aminotetrazole (1 equivalent) and sodium hydride (3 equivalents) in
anhydrous N,N-dimethylformamide is stirred at room temperature for 30 minutes under an
inert atmosphere (e.g., nitrogen or argon).[7]

e 1-bromobutane (1 equivalent) is then added to the reaction mixture.[7]

e The stirring is continued for an additional 3 to 5 hours. The progress of the reaction should
be monitored by Thin Layer Chromatography (TLC).[7]

o Upon completion of the reaction, the precipitated product is isolated by filtration.[7]
e The crude product is washed with chloroform and then dried at room temperature.[7]

 For further purification, the product can be recrystallized from a suitable solvent such as
methanol.

Characterization: The structure and purity of the synthesized 1-butyl-1H-tetrazol-5-amine can
be confirmed using spectroscopic methods such as 'H NMR, 3C NMR, and FT-IR, as well as
by elemental analysis.

Applications and Future Directions

Derivatives of 1-butyl-1H-tetrazol-5-amine are building blocks for a wide array of compounds
with potential pharmacological activities, including antibacterial, antifungal, anticancer, and anti-
inflammatory properties. The versatility of the tetrazole scaffold allows for diverse substitutions,
enabling the fine-tuning of biological activity and pharmacokinetic properties. Future research
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may focus on synthesizing novel derivatives and screening them for various therapeutic
targets. Given the established role of tetrazoles in drug design, 1-butyl-1H-tetrazol-5-amine
remains a valuable starting material for the development of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8722079#1-butyl-1h-tetrazole-cas-number-and-
iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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